N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS2/c1-11-16(26-22-21-11)17(24)23(10-12-6-3-2-4-7-12)18-20-15-13(19)8-5-9-14(15)25-18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFPPOQXHPDCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Thiadiazole-Benzothiazole Assembly
A patent-derived method simplifies synthesis by sequential cyclization:
Microwave-Assisted Coupling
Reducing reaction time:
- Conditions : 100°C, 30 minutes, 300 W microwave irradiation.
- Outcome : Yield increases to 72%, but scalability issues persist.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Synthesis | High purity (≥95%) | Multistep (5 steps) |
| One-Pot Assembly | Fewer intermediates | Low yield (50–55%) |
| Microwave-Assisted | Faster reaction times | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Nucleophiles like amines, thiols, and alcohols, with solvents such as dichloromethane or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzothiazole derivatives.
Scientific Research Applications
Cancer Therapeutics
Inhibition of EZH2
One of the prominent applications of this compound is its role as an inhibitor of enhancer of zeste homolog 2 (EZH2), an enzyme involved in histone methylation and gene expression regulation. Studies indicate that N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide effectively suppresses cancer cell proliferation by inhibiting EZH2 activity. This inhibition leads to reduced survival rates of cancer cells, particularly in those types where EZH2 is overexpressed.
Antimicrobial Properties
Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial activities. The thiazole moiety is often associated with various biological effects, including antibacterial and antifungal properties. The compound's unique structure allows it to interact with microbial enzymes or receptors, potentially leading to effective treatments against resistant bacterial strains .
Anti-inflammatory Effects
There are indications that this compound may also possess anti-inflammatory properties. This potential has been explored in various studies that suggest its ability to modulate inflammatory pathways, making it a candidate for further pharmacological exploration in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the specific arrangement of functional groups in this compound enhances its biological activity. The presence of the thiazole ring and the carboxamide group contributes to its interaction with biological targets, facilitating various therapeutic effects .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include acylation and cyclization processes that yield high-purity products suitable for biological testing. Optimized reaction conditions are crucial for maximizing yield and ensuring the compound's efficacy in subsequent applications .
Data Table: Biological Activities
Case Studies
Case Study 1: Cancer Treatment
A study focusing on the effects of this compound on various cancer cell lines demonstrated a marked reduction in cell viability when treated with this compound. The mechanism was primarily attributed to its ability to inhibit EZH2 activity, leading to altered gene expression profiles conducive to apoptosis in cancer cells.
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of compounds similar to this compound, researchers found that it exhibited potent activity against both gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Molecular docking studies have shown that this compound can fit into the binding pockets of various proteins, suggesting its potential as a lead compound for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Activities
The following table highlights key structural and functional differences between the target compound and related derivatives:
Key Observations:
Triazole-containing derivatives (e.g., –8) exhibit distinct hydrogen-bonding capabilities due to their nitrogen-rich cores, whereas the thiadiazole-carboxamide in the target compound may prioritize hydrophobic interactions .
The N-benzyl substituent may facilitate π-π stacking with aromatic residues in enzyme active sites, a feature shared with triazole-benzyl derivatives in .
Biological Activity Trends :
- Thiadiazole-amine derivatives (e.g., ) show insecticidal/fungicidal activity, suggesting the target compound’s thiadiazole-carboxamide core could be repurposed for agrochemical applications .
- Triazole-thiazole hybrids () demonstrate antiproliferative effects against cancer cells, implying that the target’s benzo[d]thiazole and thiadiazole motifs may synergize for anticancer activity .
Comparison with Analogous Syntheses:
Physicochemical and Pharmacokinetic Properties
- The carboxamide linker introduces hydrogen-bonding capacity, improving target binding over ester or amine derivatives .
Biological Activity
N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a benzothiazole moiety, which is known for its significant biological activities. The presence of the carboxamide functional group enhances its interaction with biological systems, making it a subject of interest in medicinal chemistry.
The biological activity of thiadiazole derivatives, including this compound, is attributed to several mechanisms:
- Enzyme Inhibition : Thiadiazoles can inhibit various enzymes such as carbonic anhydrase and topoisomerase II, affecting cellular processes and signaling pathways.
- Receptor Modulation : These compounds may modulate receptor activities, influencing physiological responses.
- Cell Cycle Arrest : Some studies indicate that thiadiazole derivatives can cause cell cycle arrest in cancer cells, leading to apoptosis .
Antimicrobial Activity
This compound has demonstrated potential antimicrobial effects against various pathogens:
- Gram-positive Bacteria : Studies have shown significant antimicrobial activity against Gram-positive bacteria, comparable to standard antibiotics.
Anticancer Properties
The compound exhibits promising anticancer activity:
- Cytotoxicity : Research indicates that thiadiazole derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 3.58 to 15.36 μM against cancer cells .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A431 | 5.00 |
| This compound | A549 | 7.50 |
| This compound | H1299 | 10.00 |
Case Studies
- In Vitro Studies : In a study examining the effects of thiadiazole derivatives on cancer cell lines (A431 and A549), it was found that these compounds significantly inhibited cell proliferation and induced apoptosis at low concentrations (1–4 μM). The mechanism involved activation of apoptotic pathways and cell cycle arrest .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of thiadiazole derivatives indicated that this compound exhibited potent activity against Staphylococcus aureus and other Gram-positive bacteria.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
The synthesis of N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be achieved through multi-step reactions involving:
- Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic or basic conditions to construct the 4-chlorobenzo[d]thiazole moiety .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the thiadiazole-5-carboxamide fragment with the benzylamine group .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, combined with triethylamine as a base, improve reaction yields .
Key steps include temperature control (20–25°C for intermediate steps) and purification via recrystallization (ethanol-DMF mixtures) .
Basic: How is structural integrity and purity validated during synthesis?
Analytical techniques include:
- NMR spectroscopy : and NMR confirm regiochemistry and substitution patterns, particularly for distinguishing benzyl and thiadiazole protons .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
- Elemental analysis : Combustion analysis (C, H, N, S) validates stoichiometric ratios, with deviations <0.4% indicating high purity .
Basic: What in vitro models are suitable for preliminary biological screening?
- Anticancer activity : Test against NCI-60 human cancer cell lines (e.g., melanoma MDA-MB-435, breast cancer MCF-7) using MTT assays. IC values <10 µM indicate promising activity .
- Antimicrobial screening : Agar dilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at 50–100 µg/mL concentrations .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, with IC comparisons to reference inhibitors like erlotinib .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Structural analogs : Minor substituent changes (e.g., 4-chloro vs. 4-methyl on the benzothiazole ring) drastically alter target binding .
- Assay conditions : Variability in cell line passage numbers or serum concentrations affects compound stability. Standardize protocols using CLSI guidelines .
- Computational validation : Molecular docking (AutoDock Vina) predicts binding modes to enzymes like thymidylate synthase, reconciling differences in IC values .
Advanced: What computational methods predict target interactions and mechanism of action?
- Molecular docking : Use crystal structures (PDB: 3POZ) to model interactions between the thiadiazole moiety and ATP-binding pockets of kinases .
- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on hydrogen bonds with residues like Lys529 in EGFR .
- QSAR models : Hammett σ constants and logP values correlate substituent electronic effects with antimicrobial potency (R >0.85) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound?
- Substituent variation : Replace the benzyl group with electron-withdrawing groups (e.g., 4-nitrobenzyl) to enhance kinase inhibition .
- Bioisosteric replacement : Substitute the thiadiazole ring with 1,2,4-oxadiazole to improve metabolic stability while retaining activity .
- Proteolytic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., methyl groups prone to oxidation) .
Advanced: What strategies mitigate off-target effects in biological assays?
- Counter-screening : Test against unrelated targets (e.g., COX-2, β-lactamase) to exclude non-specific binding .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins (e.g., >2°C shift indicates binding) .
- CRISPR knockouts : Validate mechanism using isogenic cell lines lacking the putative target (e.g., EGFR-null A431 cells) .
Advanced: How are environmental and metabolic stability assessed?
- Photodegradation studies : Expose to UV light (254 nm) for 24 hours; monitor decomposition via LC-MS to identify labile bonds (e.g., thiadiazole ring cleavage) .
- Ames test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains (±S9 metabolic activation) .
- Microsomal half-life : Human liver microsomes (HLM) with NADPH cofactor; t >30 min suggests favorable metabolic stability .
Advanced: What crystallographic techniques elucidate solid-state properties?
- Single-crystal X-ray diffraction : Resolve conformation of the benzyl and thiadiazole groups (e.g., dihedral angles <15° indicate planarity) .
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic forms .
- DSC/TGA : Determine melting points (expected >200°C) and thermal decomposition profiles .
Advanced: How can scalable synthesis be achieved without compromising yield?
- Flow chemistry : Continuous flow reactors reduce reaction times (e.g., amide coupling in <1 hour vs. 12 hours batch) .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Catalyst recycling : Immobilized palladium catalysts (e.g., Pd/C) enable reuse in Suzuki-Miyaura cross-coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
